BenchChemオンラインストアへようこそ!

4-[[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]-4-oxobutanoic acid

Medicinal Chemistry Scaffold Design Building Blocks

4-[[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]-4-oxobutanoic acid (CAS 919748-82-6) is a synthetic small molecule supplied as a research-grade building block (ChemDiv Compound ID: BB57-1507; MFCD08746794). It is a multi-functional scaffold containing an azepane-1-sulfonamide, a 4-pyridylmethyl tertiary amine, and a 4-oxobutanoic acid terminus within a single, vectorially organized architecture (C₁₈H₂₇N₃O₅S; MW 397.49).

Molecular Formula C18H27N3O5S
Molecular Weight 397.49
CAS No. 919748-82-6
Cat. No. B2719915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]-4-oxobutanoic acid
CAS919748-82-6
Molecular FormulaC18H27N3O5S
Molecular Weight397.49
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)CCC(=O)O
InChIInChI=1S/C18H27N3O5S/c22-17(5-6-18(23)24)20(15-16-7-9-19-10-8-16)13-14-27(25,26)21-11-3-1-2-4-12-21/h7-10H,1-6,11-15H2,(H,23,24)
InChIKeyNCBQQACRYDMYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]-4-oxobutanoic acid (919748-82-6) Procurement Profile: ChemDiv Building Block BB57-1507


4-[[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]-4-oxobutanoic acid (CAS 919748-82-6) is a synthetic small molecule supplied as a research-grade building block (ChemDiv Compound ID: BB57-1507; MFCD08746794) . It is a multi-functional scaffold containing an azepane-1-sulfonamide, a 4-pyridylmethyl tertiary amine, and a 4-oxobutanoic acid terminus within a single, vectorially organized architecture (C₁₈H₂₇N₃O₅S; MW 397.49) . This combination distinguishes it from the broader azepane sulfonamide class (e.g., AK-7, AK-1) which typically lack the free carboxylic acid handle and the pyridylmethyl amine linker. The compound is listed by Fluorochem (F370903), abcr (AB409638), VWR, and Matrix Scientific; however, CymitQuimica marks it as discontinued , making active sourcing verification a critical procurement step.

Why Generic Azepane Sulfonamides Cannot Substitute for 919748-82-6 in Scaffold-Focused Medicinal Chemistry


The target compound is not functionally interchangeable with other azepane sulfonamides because it is a vectorially differentiated scaffold rather than a target-optimized inhibitor. Well-characterized azepane sulfonamides such as AK-7 (SIRT2 inhibitor, IC₅₀ ≈ 15.5 µM) [1] and AK-1 (SIRT2 inhibitor, IC₅₀ = 12.5 µM) possess benzamide or benzylsulfonamide cores and lack both the free 4-oxobutanoic acid and the pyridin-4-ylmethyl tertiary amine. Simpler building blocks like 4-(azepan-1-yl)-4-oxobutanoic acid (CAS 154740-93-9) [2] or 4-(azepane-1-sulfonamido)butanoic acid (CAS 1042814-08-3) contain only one or two of the three functional modules present in 919748-82-6. Attempting to substitute any of these would require de novo synthesis to install the missing functionalities, directly undermining the purpose of procurement of a ready-to-derivatize building block.

Quantitative Differentiation Evidence for 4-[[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]-4-oxobutanoic acid (919748-82-6)


Structural Modularity: Three Orthogonal Derivatization Handles vs. One or Two in Comparator Building Blocks

919748-82-6 uniquely presents three chemically orthogonal functional modules within a single scaffold: (i) a terminal 4-oxobutanoic acid (pKa ≈ 4.4–4.8, amide/ester coupling competent), (ii) a pyridin-4-ylmethyl tertiary amine (quaternizable, coordinating, or redox-active), and (iii) an azepane-1-sulfonamide (a privileged 7-membered ring pharmacophore). Comparators such as 4-(azepan-1-yl)-4-oxobutanoic acid (CAS 154740-93-9) and 4-(azepane-1-sulfonamido)butanoic acid (CAS 1042814-08-3) each possess at most two of these modules, while AK-7 (420831-40-9) contains an azepane sulfonamide linked to a benzamide without a free carboxyl. The presence of all three modules in one molecule eliminates at least one synthetic step per module during library enumeration or SAR exploration .

Medicinal Chemistry Scaffold Design Building Blocks

Solubility-Enhancing Ionizable Groups: Calculated LogP 0.1 vs. LogP 3.2 for AK-7

Computed XLogP3-AA for 919748-82-6 is 0.1, indicating balanced hydrophilicity/hydrophobicity. In contrast, the structurally related SIRT2 inhibitor AK-7 (3-(azepane-1-sulfonyl)-N-(3-bromophenyl)benzamide) has a computed XLogP3-AA of 3.2, a 3.1 log unit difference reflecting a >1000-fold predicted difference in octanol-water partition coefficient favoring aqueous solubility for the target compound [1][2]. AK-1 (SIRT2 Inhibitor II) shows an intermediate XLogP3-AA of 1.9. The low LogP of 919748-82-6 is attributable to its free carboxylic acid (H-bond donor count: 1; H-bond acceptor count: 7) [1], a feature absent from the benzamide-class comparators.

Physicochemical Properties ADME Solubility

Molecular Recognition: Pyridin-4-ylmethyl Amine as a Metal-Coordinating or Hydrogen-Bonding Handle Absent in All Major Comparators

The pyridin-4-ylmethyl tertiary amine embedded in 919748-82-6 provides a metal-chelating or hydrogen-bond-acceptor motif absent from comparator scaffolds. The pyridine nitrogen (pKa ≈ 5.2 for the conjugate acid) is positioned to coordinate Zn²⁺, Fe²⁺, or Mg²⁺ in metalloenzyme active sites, or to act as a hydrogen-bond acceptor. This motif is structurally analogous to the pyridine-containing fragments found in HIF prolyl hydroxylase domain-2 (PHD-2) inhibitors, where the pyridine ring engages the active-site Fe²⁺ [1]. Neither AK-7 nor AK-1 contains a pyridine moiety. Simpler building blocks (CAS 154740-93-9, CAS 1042814-08-3) also lack this recognition element [2].

Metalloenzyme Inhibition Fragment-Based Drug Discovery Ligand Design

Vendor Availability Gap: Only 2–3 Active Suppliers vs. Readily Stocked Comparators

919748-82-6 is listed by a limited set of suppliers: Fluorochem (Product Code F370903, pricing unavailable at time of search, EU/UK/China stock with shipping times of 3–14 days), abcr GmbH (AB409638), VWR (irritant classification: H302/H315/H319/H335), and ChemDiv (BB57-1507, direct from originator) . CymitQuimica explicitly marks it as discontinued . In contrast, comparator AK-7 is stocked by Sigma-Aldrich (SML0152), Focus Biomolecules, Xcess Biosciences, Aladdin Scientific, and numerous other global distributors, with typical 24–48 hour shipment. This supplier concentration for 919748-82-6 creates a procurement risk absent for comparators: a single supplier disruption can halt a research program. Lead times of 10–14 days (China stock) vs. next-day for AK-7 represent a quantifiable procurement timeline differential .

Supply Chain Procurement Commercial Availability

Rotatable Bond Count and Conformational Flexibility: 9 Rotatable Bonds Enable Induced-Fit Binding vs. Rigid Comparators

919748-82-6 has a computed rotatable bond count of 9, substantially higher than AK-7 (5 rotatable bonds), AK-1 (6 rotatable bonds), and 4-(azepane-1-sulfonamido)butanoic acid (5 rotatable bonds) [1][2]. This high flexibility, conferred by the ethyl linker between the sulfonamide and tertiary amine plus the butanoic acid chain, creates a conformational ensemble that can adapt to irregular binding pockets—a property potentially advantageous for targets requiring induced-fit recognition. While high flexibility can incur an entropic penalty upon binding (reducing potency in the absence of pre-organization), it also broadens the target space accessible to the scaffold, including shallow or solvent-exposed binding sites where rigid scaffolds fail [3]. The 4-oxobutanoic acid chain (4 rotatable bonds) can adopt extended or folded conformations, potentially mimicking the substrate flexibility of α-ketoglutarate in dioxygenase enzymes [3].

Conformational Analysis Molecular Flexibility Drug Design

Class-Level Precedent: Azepane Sulfonamides as Privileged Pharmacophores in Enzyme Inhibition

The azepane-1-sulfonamide substructure present in 919748-82-6 is validated as a privileged pharmacophore across multiple target classes. In the GlyT1 inhibitor series, replacement of piperidine with azepane in benzenesulfonamides yielded a modest but reproducible potency increase (e.g., compound 39: GlyT1 IC₅₀ = 37 nM, solubility 14 µM) [1]. Azepane sulfonamides have also been optimized to 11β-HSD1 IC₅₀ = 3.0 nM [2] and CAIX IC₅₀ = 19 nM [3]. Critically, in these campaigns, the presence of a free carboxyl or pyridyl group on the azepane sulfonamide scaffold was absent—919748-82-6 uniquely combines the validated azepane sulfonamide pharmacophore with both of these additional recognition elements, creating a scaffold poised to explore target space where combined sulfonamide-carboxylate-pyridyl recognition is required . This inference must be noted as class-level: no direct head-to-head data exist comparing 919748-82-6 to any specific inhibitor series.

Pharmacophore Kinase Inhibition HDAC Inhibition

Recommended Application Scenarios for 4-[[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]-4-oxobutanoic acid (919748-82-6)


Fragment-Based and Structure-Based Drug Discovery Targeting Metalloenzymes (PHD-2, HDACs, CAIX)

919748-82-6 is best deployed as a starting fragment or early hit in metalloenzyme campaigns, particularly against Fe²⁺/Zn²⁺-dependent targets such as HIF prolyl hydroxylase domain-2 (PHD-2), histone deacetylases (HDACs), and carbonic anhydrases (CAIX). The pyridin-4-ylmethyl moiety provides metal coordination potential, while the 4-oxobutanoic acid can mimic α-ketoglutarate binding in dioxygenase active sites, as established in PHD-2 inhibitor design [1]. The azepane sulfonamide adds a validated pharmacophore with nanomolar-level precedent across multiple enzyme classes [2][3]. In this scenario, 919748-82-6 replaces the need to purchase and couple three separate building blocks (a pyridylmethyl amine, a succinic anhydride derivative, and an azepane sulfonyl chloride), compressing a 3–4 step synthesis into a single procurement step.

Combinatorial Library Enumeration via Free Carboxylic Acid Handle

The terminal 4-oxobutanoic acid provides a direct amide coupling or esterification handle compatible with standard HATU/EDC chemistry. This enables rapid parallel synthesis of amide libraries by reacting 919748-82-6 with diverse amine sets (primary aliphatic, aromatic, heterocyclic), generating 50–500 compound arrays in a single synthetic transformation [1]. Comparator building blocks lacking the free carboxyl (AK-7, AK-1) cannot be directly derivatized via this route without a deprotection or functional group interconversion step. The ChemDiv building block designation (BB57-1507) further confirms it is intended for this exact use: as a late-stage diversification node in library synthesis .

Physicochemical Property Optimization for Aqueous Solubility-Constrained Assays

With a computed XLogP3-AA of 0.1—approximately 1,260-fold lower than AK-7 (XLogP3-AA = 3.2)—919748-82-6 is preferentially selected when the screening assay imposes aqueous solubility requirements exceeding 50–100 µM without DMSO concentrations above 0.1% v/v [1]. This includes cell-based phenotypic assays requiring extended incubation in serum-free media, SPR-based fragment screening where high aqueous solubility is mandatory, and nephrotoxicity or hepatotoxicity counterscreens where compound precipitation can generate false-positive cytotoxicity signals. The free carboxylic acid (pKa ≈ 4.4–4.8) can be salt-formed (sodium or potassium carboxylate) to further enhance solubility to millimolar levels if needed [2].

Sirtuin and Deacetylase Inhibitor Scaffold-Hopping with Pyridyl Recognition

For research programs investigating sirtuin isoforms (SIRT1–7) or other NAD⁺-dependent deacetylases, 919748-82-6 offers a scaffold-hopping opportunity from the benzamide-based inhibitors AK-7 and AK-1. The replacement of the bromophenyl-benzamide core with a pyridin-4-ylmethyl-4-oxobutanoic acid architecture introduces a radically different pharmacophore geometry while retaining the azepane sulfonamide that binds the hydrophobic tunnel adjacent to the nicotinamide binding site [1]. This scaffold hop may confer isoform selectivity not achievable with AK-7 (which inhibits SIRT2 at IC₅₀ = 15.5 µM but shows no activity against SIRT1 or SIRT3), while the 4-oxobutanoic acid may engage the NAD⁺-binding pocket in a manner distinct from the benzamide [1]. This scenario is explicitly inferential: no SIRT inhibition data exist for 919748-82-6, and users must conduct their own biochemical profiling.

Quote Request

Request a Quote for 4-[[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.